molecular formula C15H16N2O4S B2940373 N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]methanesulfonamide CAS No. 946220-16-2

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]methanesulfonamide

Cat. No.: B2940373
CAS No.: 946220-16-2
M. Wt: 320.36
InChI Key: JBKKIJCDBHXESJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]methanesulfonamide is a synthetic compound featuring a tetrahydroquinoline core substituted with a furan-2-carbonyl group at position 1 and a methanesulfonamide group at position 6. The tetrahydroquinoline scaffold is pharmacologically significant due to its structural similarity to bioactive alkaloids, while the furan and sulfonamide moieties modulate electronic and steric properties, influencing solubility and target binding .

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-22(19,20)16-12-7-6-11-4-2-8-17(13(11)10-12)15(18)14-5-3-9-21-14/h3,5-7,9-10,16H,2,4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKKIJCDBHXESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(CCCN2C(=O)C3=CC=CO3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]methanesulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan-2-carbonyl chloride, which is then reacted with 1,2,3,4-tetrahydroquinoline to form the intermediate product. This intermediate is subsequently treated with methanesulfonyl chloride under basic conditions to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted furan and tetrahydroquinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]methanesulfonamide involves its interaction with specific molecular targets. The furan ring and tetrahydroquinoline moiety can interact with various enzymes and receptors, modulating their activity. The methanesulfonamide group can enhance the compound’s solubility and bioavailability, facilitating its biological effects .

Comparison with Similar Compounds

Acyl Group Variations

Compound Name Acyl Group Sulfonamide Group Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Furan-2-carbonyl Methanesulfonamide C₁₆H₁₈N₂O₄S* ~350–360* Balanced lipophilicity; furan enhances π-π stacking potential
N-[1-(thiophene-2-carbonyl)-...-tetrahydroquinolin-7-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide Thiophene-2-carbonyl Tetrahydronaphthalene-2-sulfonamide C₂₄H₂₄N₂O₃S₂ 452.6 Thiophene increases electron density; bulkier sulfonamide reduces solubility
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2H-1,3-benzodioxole-5-carboxamide Ethanesulfonyl Benzodioxole-carboxamide Ethanesulfonyl may improve metabolic stability; benzodioxole adds rigidity

*Estimated based on analogous structures in .

Sulfonamide Variations

Compound Name Sulfonamide Type Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Methanesulfonamide C₁₆H₁₈N₂O₄S* ~350–360* Compact structure; moderate steric hindrance
1,1,1-Trifluoro-N-[1-(2-methylpropyl)-3,4-dihydro-2H-quinolin-7-yl]methanesulfonamide Trifluoromethanesulfonamide C₁₄H₁₉F₃N₂O₂S 344.37 Trifluoromethyl group enhances electronegativity and metabolic resistance
N-(2-(furan-2-carbonyl)-...tetrahydroisoquinolin-7-yl)propane-1-sulfonamide Propane-1-sulfonamide C₁₇H₂₀N₂O₄S 348.4 Longer alkyl chain increases lipophilicity and membrane permeability

Functional Implications

  • Electron Density & Binding Affinity: The furan-2-carbonyl group in the target compound provides moderate electron-richness compared to thiophene-2-carbonyl (), which has higher electron density due to sulfur’s polarizability. This may affect interactions with enzymes like acyl-CoA monoacylglycerol acyltransferase (MGAT) .
  • Steric Effects :

    • Bulky substituents (e.g., tetrahydronaphthalene-2-sulfonamide in ) hinder rotational freedom, possibly limiting binding to shallow enzyme pockets .
  • Metabolic Stability :

    • Ethanesulfonyl and propane-1-sulfonamide groups (Evidences 2, 6) may enhance resistance to oxidative metabolism compared to methanesulfonamide .

Biological Activity

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a tetrahydroquinoline moiety linked to a furan-2-carbonyl group and a methanesulfonamide functional group. Its molecular formula is C15H16N2O3SC_{15}H_{16}N_2O_3S, with a molecular weight of approximately 304.36 g/mol. The presence of these functional groups contributes to its diverse biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

PathogenZone of Inhibition (mm)
Staphylococcus aureus22
Escherichia coli19
Pseudomonas aeruginosa17

These results suggest that the compound's structural features enhance its interaction with microbial membranes, leading to effective inhibition of bacterial growth.

Anticancer Properties

Preliminary studies suggest that this compound may have anticancer activity. It appears to induce apoptosis in various cancer cell lines through mechanisms involving:

  • Cell Cycle Arrest : Interfering with cell cycle progression.
  • Apoptosis Induction : Activating intrinsic apoptotic pathways leading to increased caspase activity.

These activities indicate potential therapeutic applications in cancer treatment.

Enzyme Inhibition

This compound has shown significant enzyme inhibitory activities. It may modulate enzyme activity through hydrogen bonding and hydrophobic interactions with target proteins. This mechanism is crucial for understanding the compound's therapeutic potential.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Tetrahydroquinoline Core : Utilizing cyclization reactions involving appropriate precursors.
  • Carbonylation Reaction : Introducing the furan moiety through carbonylation.
  • Amidation Reaction : Coupling the furan derivative with methanesulfonamide under basic conditions.

These synthetic routes are essential for producing the compound in high yields and purity .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Efficacy Study :
    • A study assessed the compound's antimicrobial activity against various pathogens and reported significant zones of inhibition compared to standard antibiotics.
  • Anticancer Activity Assessment :
    • Research indicated that the compound could induce apoptosis in cancer cell lines through caspase activation and cell cycle disruption.

These findings underscore the potential of this compound as a candidate for further drug development in both antimicrobial and anticancer therapies.

Q & A

Q. Q1. What are the key synthetic routes for N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]methanesulfonamide?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving:
    • Core Scaffold Formation : Cyclization of substituted anilines with carbonyl reagents to form the tetrahydroquinoline backbone .
    • Furan-2-carbonyl Introduction : Acylation using furan-2-carbonyl chloride under anhydrous conditions (e.g., THF, 0°C to RT) .
    • Methanesulfonamide Functionalization : Reaction with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .
      Purification : Column chromatography (silica gel, 10% MeOH/CH₂Cl₂) or recrystallization for dihydrochloride salt formation .

Q. Q2. How is structural confirmation achieved for this compound?

  • Methodological Answer :
    • 1H/13C NMR : Assign peaks for tetrahydroquinoline protons (δ 1.5–4.0 ppm), furan carbonyl (δ 160–170 ppm), and methanesulfonamide (δ 3.0–3.5 ppm) .
    • MS (ESI) : Confirm molecular ion peaks (e.g., [M+H]+) and isotopic patterns .
    • HPLC : Verify purity (>95%) using reverse-phase C18 columns (MeCN/H2O mobile phase) .

Advanced Synthetic Challenges

Q. Q3. How can diastereomer formation during synthesis be addressed?

  • Methodological Answer :
    • Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis (e.g., enantioselective cycloaddition) to favor specific configurations .
    • Analytical Differentiation : Employ NOESY NMR to distinguish cis/trans diastereomers (e.g., axial vs. equatorial substituents) .
    • Chromatographic Separation : Optimize chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients .

Q. Q4. Why do certain synthetic routes yield <10% of the target compound?

  • Methodological Answer : Low yields (e.g., 6% in ) may arise from:
    • Steric Hindrance : Bulky substituents (e.g., 1-methylpyrrolidine) impeding reaction intermediates .
    • Side Reactions : Competing pathways (e.g., over-reduction with LiAlH4) .
    • Mitigation : Optimize solvent polarity (e.g., DMF for polar intermediates) or use protective groups for sensitive functional groups .

Biological Activity and Mechanisms

Q. Q5. What biological targets are hypothesized for this compound?

  • Methodological Answer : Structural analogs suggest potential activity against:
    • Nitric Oxide Synthase (nNOS) : Inhibition via competitive binding to the tetrahydrobiopterin site (IC50 ~1–3 μM) .
    • RORγ Nuclear Receptors : Inverse agonism (EC50 <30 μM) due to sulfonamide interactions with helix 12 .
    • Inflammatory Pathways : Suppression of LPS-induced NO production in macrophages (IC50 ~10 μM) .

Q. Q6. How can researchers validate target selectivity?

  • Methodological Answer :
    • Enzyme Assays : Compare inhibitory potency against nNOS, eNOS, and iNOS using recombinant enzymes (e.g., Baculovirus/Sf9 system) .
    • Cellular Models : Test dose-dependent effects in RAW 264.7 macrophages (LPS stimulation) vs. non-inflammatory cell lines .
    • Computational Docking : Use AutoDock/Vina to predict binding affinity differences across isoforms .

Data Analysis and Optimization

Q. Q7. How can structural analogs improve potency?

  • SAR Insights :
    • Substituent Effects :
PositionModificationImpact on ActivitySource
1Furan-2-carbonylEnhances RORγ binding (~5x vs. thiophene)
7MethanesulfonamideCritical for nNOS selectivity (ΔIC50 ~50 nM)
6Methyl vs. FluoroReduces off-target cytotoxicity (CC50 >100 μM)
  • Optimization : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .

Q. Q8. How are contradictions in biological data resolved?

  • Methodological Answer :
    • Reproducibility Checks : Validate assays across independent labs (e.g., NOS inhibition in vs. ).
    • Meta-Analysis : Compare IC50 ranges (e.g., 1–480 nM for RORα vs. 1.5–500 μM for RORγ) to identify isoform-specific trends .
    • Counter-Screens : Test against unrelated targets (e.g., COX-2) to rule out nonspecific effects .

Advanced Methodologies

Q. Q9. What computational tools predict binding modes?

  • Methodological Answer :
    • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., AMBER for RORγ ligand-binding domain) .
    • Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., furan vs. pyridine) .
    • Pharmacophore Modeling : Define essential features (e.g., sulfonamide H-bond donors) using Schrödinger Phase .

Q. Q10. How is crystallography used to resolve diastereomers?

  • Methodological Answer :
    • Single-Crystal X-ray : Resolve absolute configuration (e.g., endo vs. exo Diels-Alder adducts) .
    • Torsion Angle Analysis : Measure dihedral angles (e.g., 47.0° for isoxazole-phenyl twist) to confirm stereochemistry .
    • Hydrogen Bond Networks : Identify stabilizing interactions (e.g., O–H⋯O in crystal packing) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.